molecular formula C6H12N4 B122582 Hexamethylenetetramine-d12 CAS No. 23304-08-7

Hexamethylenetetramine-d12

Cat. No.: B122582
CAS No.: 23304-08-7
M. Wt: 152.26 g/mol
InChI Key: VKYKSIONXSXAKP-LBTWDOQPSA-N
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Description

Hexamethylenetetramine-d12, also known as 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane-d12, is a deuterated form of hexamethylenetetramine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a white crystalline solid with a cage-like structure similar to adamantane. It is highly soluble in water and polar organic solvents .

Preparation Methods

Hexamethylenetetramine-d12 is synthesized by the reaction of formaldehyde-d2 and ammonia-d3. The reaction can be conducted in both aqueous and vapor phases. The general reaction scheme is as follows:

6CD2O+4ND3(CD2)6N4+6D2O6 \text{CD}_2\text{O} + 4 \text{ND}_3 \rightarrow (\text{CD}_2)_6\text{N}_4 + 6 \text{D}_2\text{O} 6CD2​O+4ND3​→(CD2​)6​N4​+6D2​O

In industrial production, the reaction is typically carried out in a controlled environment to ensure the purity of the deuterated product. The reaction conditions include maintaining a temperature of around 50-70°C and a pressure of 1-2 atmospheres .

Chemical Reactions Analysis

Hexamethylenetetramine-d12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form formaldehyde-d2 and ammonia-d3 under acidic conditions.

    Reduction: It can be reduced to form methanol-d4 and ammonia-d3.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens like chlorine and bromine for substitution reactions. The major products formed from these reactions are deuterated formaldehyde, methanol, and halogenated derivatives .

Scientific Research Applications

Hexamethylenetetramine-d12 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.

    Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: It is used in the production of deuterated solvents and other specialty chemicals.

Comparison with Similar Compounds

Hexamethylenetetramine-d12 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. Similar compounds include:

This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.

Properties

IUPAC Name

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYKSIONXSXAKP-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481251
Record name Hexamethylenetetramine-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23304-08-7
Record name Hexamethylenetetramine-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?

A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of this compound, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of this compound.

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